molecular formula C18H13F3N2O B12911358 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- CAS No. 59591-40-1

4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]-

Cat. No.: B12911358
CAS No.: 59591-40-1
M. Wt: 330.3 g/mol
InChI Key: PVYHRXAUVYKALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a useful research compound. Its molecular formula is C18H13F3N2O and its molecular weight is 330.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- is a member of the pyridazinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones have been explored for their potential as anti-inflammatory, anticancer, and neuroprotective agents. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4(1H)-Pyridazinone, 1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]- can be represented as follows:

C18H15F3N2O\text{C}_{18}\text{H}_{15}\text{F}_3\text{N}_2\text{O}

This compound features a pyridazinone core with a methyl group at position 1, a phenyl group at position 5, and a trifluoromethyl-substituted phenyl group at position 3. The trifluoromethyl group is known to enhance lipophilicity and bioactivity.

Anti-inflammatory Properties

Recent studies have demonstrated that pyridazinone derivatives exhibit significant anti-inflammatory effects through the inhibition of phosphodiesterase (PDE) enzymes. Specifically, compounds similar to 4(1H)-Pyridazinone have shown inhibitory activity against PDE4B, which plays a crucial role in regulating inflammatory responses by modulating cyclic adenosine monophosphate (cAMP) levels. For instance, one study reported that certain pyridazinones could inhibit pro-inflammatory cytokine production in human macrophages, indicating their potential as therapeutic agents for respiratory diseases .

CompoundPDE4B Inhibition (%)IC50 (µM)
Reference (Roflumilast)75% at 20 μM-
4(1H)-Pyridazinone 64% at 20 μM0.251

Anticancer Activity

The anticancer potential of pyridazinones has also been explored. A series of studies have shown that these compounds can induce apoptosis in various cancer cell lines. For example, derivatives have been tested against MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer) cell lines with promising results.

Cell LineCompoundIC50 (µM)
MCF-74(1H)-Pyridazinone 12.50
NCI-H4604(1H)-Pyridazinone 42.30
SF-2684(1H)-Pyridazinone 3.79

The mechanism of action appears to involve the modulation of key signaling pathways such as the JNK pathway and the inhibition of cell proliferation .

Study on PDE Inhibition

In a detailed analysis, 4(1H)-Pyridazinone was found to selectively inhibit PDE4B over other PDE isoforms. This selectivity is critical for minimizing side effects associated with broader PDE inhibition. The study highlighted that the introduction of specific substituents on the pyridazinone scaffold could enhance selectivity and potency .

Antitumor Efficacy

In vivo studies using murine models demonstrated that 4(1H)-Pyridazinone significantly reduced tumor growth when administered in conjunction with standard chemotherapy agents. The compound was shown to enhance the efficacy of these agents while reducing systemic toxicity .

Properties

CAS No.

59591-40-1

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

1-methyl-5-phenyl-3-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C18H13F3N2O/c1-23-11-15(12-6-3-2-4-7-12)17(24)16(22-23)13-8-5-9-14(10-13)18(19,20)21/h2-11H,1H3

InChI Key

PVYHRXAUVYKALN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C(=N1)C2=CC(=CC=C2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.